N~1~-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-CYCLOHEXANECARBOXAMIDE
Overview
Description
N~1~-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-CYCLOHEXANECARBOXAMIDE is a synthetic organic compound characterized by the presence of a pentafluorobenzyl group attached to a pyrazole ring, which is further connected to a cyclohexanecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-CYCLOHEXANECARBOXAMIDE typically involves the reaction of pentafluorobenzyl bromide with a pyrazole derivative under basic conditions. The resulting intermediate is then reacted with cyclohexanecarboxylic acid chloride to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide and bases like diisopropylethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The pentafluorobenzyl group can undergo nucleophilic substitution reactions, especially at the para position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~1~-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N1-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorobenzyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pentafluorobenzoic acid: An organofluorine compound with similar pentafluorobenzyl group but different functional groups.
N-(2-furylmethyl)-N’-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea: A compound with a similar pyrazole ring but different substituents.
Uniqueness
N~1~-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-CYCLOHEXANECARBOXAMIDE is unique due to its combination of a pentafluorobenzyl group, a pyrazole ring, and a cyclohexanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F5N3O/c18-12-10(13(19)15(21)16(22)14(12)20)8-25-7-6-11(24-25)23-17(26)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLZRKMDILNHID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN(C=C2)CC3=C(C(=C(C(=C3F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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